Cas no 946208-96-4 (N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine)

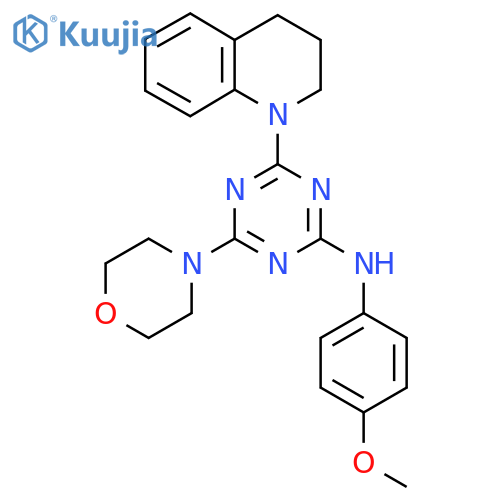

946208-96-4 structure

商品名:N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine

- AKOS016385269

- 4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine

- CHEMBL4903935

- F2490-0327

- 4-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

- 946208-96-4

-

- インチ: 1S/C23H26N6O2/c1-30-19-10-8-18(9-11-19)24-21-25-22(28-13-15-31-16-14-28)27-23(26-21)29-12-4-6-17-5-2-3-7-20(17)29/h2-3,5,7-11H,4,6,12-16H2,1H3,(H,24,25,26,27)

- InChIKey: MDLHJCSURMCERT-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C2=NC(NC3C=CC(=CC=3)OC)=NC(=N2)N2C3C=CC=CC=3CCC2)CC1

計算された属性

- せいみつぶんしりょう: 418.21172409g/mol

- どういたいしつりょう: 418.21172409g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 554

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 75.6Ų

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2490-0327-3mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-50mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-25mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-5μmol |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-1mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-40mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-15mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-20μmol |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-30mg |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2490-0327-10μmol |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine |

946208-96-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

946208-96-4 (N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量